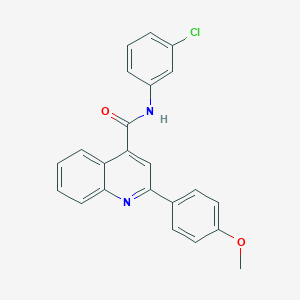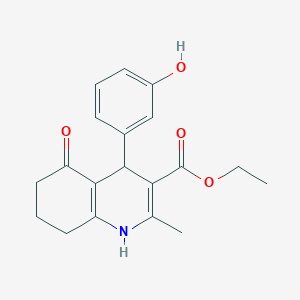
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety linked to a nitrofuran group through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylpiperazine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran group.
Reduction Products: Amino derivatives of the nitrofuran moiety.
Substitution Products: Benzyl-substituted derivatives with different functional groups.
科学研究应用
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrofuran group, which is known for its antibacterial properties.
Pharmacology: The compound is studied for its potential effects on the central nervous system, given the piperazine moiety’s known activity in this area.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:
Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.
Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
相似化合物的比较
(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.
(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.
Uniqueness:
Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.
Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLRFJWYFRPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352417 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69147-13-3 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














